molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Cat. No. B1311818
M. Wt: 435.9 g/mol
InChI Key: NXFFJDQHYLNEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .


Molecular Structure Analysis

The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Discovery and Optimization

The compound of interest was developed as a potent and selective prostaglandin D2 (PGD2) receptor antagonist, specifically targeting the DP receptor. Initial compounds showed promising potency and selectivity but suffered from poor pharmacokinetic profiles. The substitution of the 7-methylsulfone group with a fluorine atom in the chemical structure significantly improved the pharmacokinetic properties, leading to the discovery of a more viable compound with enhanced properties (Sturino et al., 2007).

Metabolic Pathways and Species Comparison

In-depth studies on MK-0524, the active form of the compound, revealed its metabolic pathways. It was found that the major metabolic process in both preclinical species and humans involved the formation of an acyl glucuronic acid conjugate of the parent compound. Further, the study provided insights into the enzymes potentially responsible for the glucuronidation of MK-0524 in the liver and intestines across different species. Minor oxidative pathways were also identified, with CYP3A4 being the major isozyme involved in the oxidative metabolism (Dean et al., 2007).

Human Metabolism and Excretion

In humans, the compound was observed to be rapidly absorbed and primarily excreted via feces, with metabolism predominantly occurring through glucuronidation to form the acyl glucuronic acid conjugate. This pathway led to excretion of the conjugate into bile and eventually into feces, highlighting the compound's metabolic and excretion pathways in human subjects (Karanam et al., 2007).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFFJDQHYLNEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436805
Record name DIASTEREOMER 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

CAS RN

571170-81-5
Record name DIASTEREOMER 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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